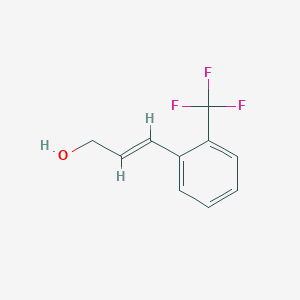![molecular formula C25H25N3O2 B12124976 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{5-Oxo-7-[4-(Propan-2-yl)phenyl]-5,6,7,8-tetrahydrochinazolin-2-yl}-2-phenylacetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:
Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch die Cyclisierung von Anthranilsäurederivaten mit geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Substitutionsreaktionen:
Amidierung: Der letzte Schritt beinhaltet die Bildung der Phenylacetamid-Gruppe durch eine Amidierungsreaktion, bei der das Chinazolinon-Derivat in Gegenwart einer Base wie Triethylamin mit Phenylacetylchlorid reagiert.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie zur Isolierung des Endprodukts beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Phenyl- und Isopropylgruppen, eingehen, was zur Bildung hydroxylierter Derivate führt.
Reduktion: Reduktionsreaktionen können den Chinazolinon-Kern angreifen und das Ketongruppe möglicherweise in eine Hydroxylgruppe umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen auftreten, was eine weitere Funktionalisierung ermöglicht.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Katalytische Hydrierung mit Palladium auf Aktivkohle oder chemische Reduktion mit Natriumborhydrid.
Substitution: Halogenierung mit Brom oder Chlor, Nitrierung mit Salpetersäure und Sulfonierung mit Schwefelsäure.
Hauptprodukte
Hydroxylierte Derivate: aus der Oxidation.
Reduzierte Alkohole: aus der Reduktion.
Halogenierte, nitrierte oder sulfonierte Derivate: aus Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene chemische Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
Biologisch haben Chinazolinon-Derivate, einschließlich dieser Verbindung, Potenzial als Enzyminhibitoren, antimikrobielle Mittel und entzündungshemmende Mittel gezeigt. Sie werden auf ihre Wechselwirkungen mit biologischen Makromolekülen und ihre Auswirkungen auf zelluläre Prozesse untersucht.
Medizin
In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Chinazolinon-Derivate wurden auf ihre Antikrebs-, antiviral und neuroprotektiven Aktivitäten untersucht. Diese spezielle Verbindung kann ähnliche Eigenschaften aufweisen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.
Industrie
Industriell kann diese Verbindung bei der Entwicklung von Arzneimitteln, Agrochemikalien und Spezialchemikalien eingesetzt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie wertvoll für die Herstellung einer breiten Palette von Produkten.
Wirkmechanismus
Der Wirkmechanismus von N-{5-Oxo-7-[4-(Propan-2-yl)phenyl]-5,6,7,8-tetrahydrochinazolin-2-yl}-2-phenylacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder Ionenkanäle umfassen. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu Veränderungen in zellulären Signalwegen und biologischen Reaktionen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären.
Wirkmechanismus
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolinon-Derivate: Dazu gehören Verbindungen wie 2-Phenylchinazolin-4(3H)-on und 6,7-Dimethoxychinazolin-4(3H)-on, die die Chinazolinon-Kernstruktur gemeinsam haben.
Phenylacetamid-Derivate: Verbindungen wie N-Phenylacetamid und N-(2-Phenylethyl)acetamid, die die Phenylacetamid-Gruppe aufweisen.
Einzigartigkeit
N-{5-Oxo-7-[4-(Propan-2-yl)phenyl]-5,6,7,8-tetrahydrochinazolin-2-yl}-2-phenylacetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das sowohl die Chinazolinon- als auch die Phenylacetamid-Einheit mit einer Isopropylphenyl-Gruppe kombiniert. Diese einzigartige Struktur kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-{5-Oxo-7-[4-(Propan-2-yl)phenyl]-5,6,7,8-tetrahydrochinazolin-2-yl}-2-phenylacetamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und seines Vergleichs mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C25H25N3O2 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25N3O2/c1-16(2)18-8-10-19(11-9-18)20-13-22-21(23(29)14-20)15-26-25(27-22)28-24(30)12-17-6-4-3-5-7-17/h3-11,15-16,20H,12-14H2,1-2H3,(H,26,27,28,30) |
InChI-Schlüssel |
MQMRWVKAIYNIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-](/img/structure/B12124898.png)
![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)


![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)

![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)




